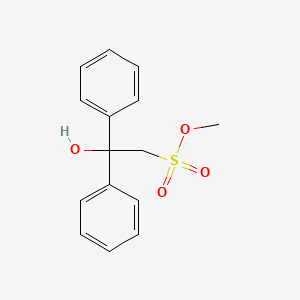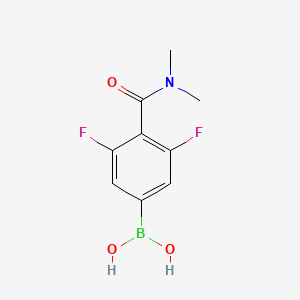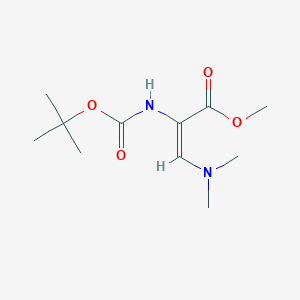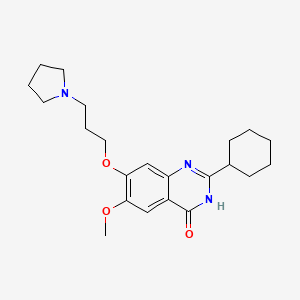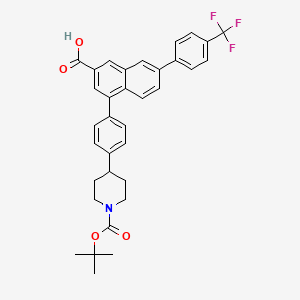
4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthoic acid core substituted with a piperidine ring and a trifluoromethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.
Coupling with Phenyl and Naphthoic Acid: The protected piperidine is then coupled with a phenyl group and subsequently with a naphthoic acid derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or simplified versions of the compound.
Scientific Research Applications
4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)acetic acid
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)methanamine
Uniqueness
4-(4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid is unique due to its combination of a naphthoic acid core with a piperidine ring and a trifluoromethyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32F3NO4/c1-33(2,3)42-32(41)38-16-14-23(15-17-38)21-4-6-24(7-5-21)30-20-27(31(39)40)19-26-18-25(10-13-29(26)30)22-8-11-28(12-9-22)34(35,36)37/h4-13,18-20,23H,14-17H2,1-3H3,(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEENHJHHQFFAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
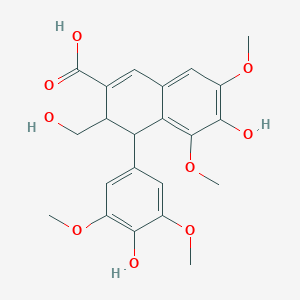
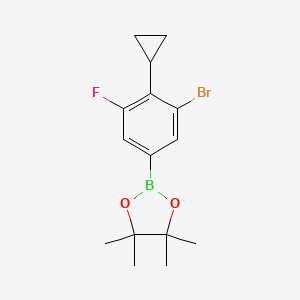
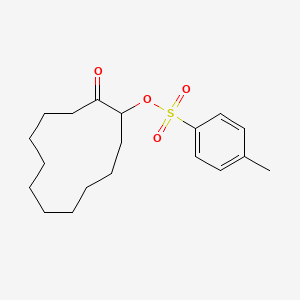
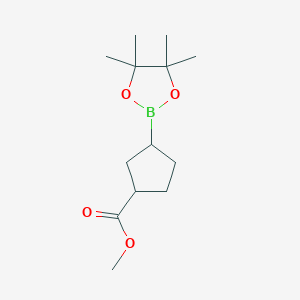

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)
![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

